molecular formula C12H18 B3427237 1,2-Diisopropylbenzene CAS No. 577-55-9

1,2-Diisopropylbenzene

Cat. No. B3427237
Key on ui cas rn: 577-55-9
M. Wt: 162.27 g/mol
InChI Key: OKIRBHVFJGXOIS-UHFFFAOYSA-N
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Patent
US04547604

Procedure details

A commercial mixture of 16 g (0.1 mol) diisopropylbenzene containing about 60% of the para and 40% of the ortho isomer, is dissolved in 150 ml of anhydrous hydrogen fluoride. The reaction mixture is cooled to -20 to 0° and saturated, while stirred, with boron trifluoride. After stirring at this temperature for 30 min., the temperature is raised and HF and BF3 is distilled off, (which can be reused). After washing, neutralization and drying, the organic layer is separated, distilled and analyzed by gas liquid chromatography. The diisopropylbenzene fraction consists of 99% meta-diisopropylbenzene and 1% para-diisopropylbenzene. Cumene and 1,3,5-triisopropylbenzene are also formed, as products of disproportionation, amounting to about 20%.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH:10]([CH3:12])[CH3:11])([CH3:3])[CH3:2].B(F)(F)F>F>[C:4]1([CH:1]([CH3:3])[CH3:2])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH:10]([C:5]1[CH:4]=[C:9]([CH:1]([CH3:3])[CH3:2])[CH:8]=[C:7]([CH:4]([CH3:9])[CH3:5])[CH:6]=1)([CH3:11])[CH3:12]

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
C(C)(C)C1=C(C=CC=C1)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
F

Conditions

Stirring
Type
CUSTOM
Details
After stirring at this temperature for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to -20 to 0°
TEMPERATURE
Type
TEMPERATURE
Details
the temperature is raised
DISTILLATION
Type
DISTILLATION
Details
HF and BF3 is distilled off
WASH
Type
WASH
Details
After washing
CUSTOM
Type
CUSTOM
Details
neutralization and drying
CUSTOM
Type
CUSTOM
Details
the organic layer is separated
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)C
Name
Type
product
Smiles
C(C)(C)C1=CC(=CC(=C1)C(C)C)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04547604

Procedure details

A commercial mixture of 16 g (0.1 mol) diisopropylbenzene containing about 60% of the para and 40% of the ortho isomer, is dissolved in 150 ml of anhydrous hydrogen fluoride. The reaction mixture is cooled to -20 to 0° and saturated, while stirred, with boron trifluoride. After stirring at this temperature for 30 min., the temperature is raised and HF and BF3 is distilled off, (which can be reused). After washing, neutralization and drying, the organic layer is separated, distilled and analyzed by gas liquid chromatography. The diisopropylbenzene fraction consists of 99% meta-diisopropylbenzene and 1% para-diisopropylbenzene. Cumene and 1,3,5-triisopropylbenzene are also formed, as products of disproportionation, amounting to about 20%.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH:10]([CH3:12])[CH3:11])([CH3:3])[CH3:2].B(F)(F)F>F>[C:4]1([CH:1]([CH3:3])[CH3:2])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH:10]([C:5]1[CH:4]=[C:9]([CH:1]([CH3:3])[CH3:2])[CH:8]=[C:7]([CH:4]([CH3:9])[CH3:5])[CH:6]=1)([CH3:11])[CH3:12]

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
C(C)(C)C1=C(C=CC=C1)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
F

Conditions

Stirring
Type
CUSTOM
Details
After stirring at this temperature for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to -20 to 0°
TEMPERATURE
Type
TEMPERATURE
Details
the temperature is raised
DISTILLATION
Type
DISTILLATION
Details
HF and BF3 is distilled off
WASH
Type
WASH
Details
After washing
CUSTOM
Type
CUSTOM
Details
neutralization and drying
CUSTOM
Type
CUSTOM
Details
the organic layer is separated
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)C
Name
Type
product
Smiles
C(C)(C)C1=CC(=CC(=C1)C(C)C)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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